molecular formula C23H16N4O5S B6532874 7-[(furan-2-yl)methyl]-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1019178-71-2

7-[(furan-2-yl)methyl]-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B6532874
CAS No.: 1019178-71-2
M. Wt: 460.5 g/mol
InChI Key: XHMHITYBSDLMED-UHFFFAOYSA-N
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Description

This compound is a quinazolin-8-one derivative featuring a [1,3]dioxolo[4,5-g]quinazoline core. Key structural elements include:

  • A furan-2-ylmethyl group at position 6.
  • A (3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl substituent at position 6.
  • A fused 1,3-dioxolane ring system.

Its synthesis likely follows methods analogous to related quinazolinones, involving alkylation and cyclization steps in polar aprotic solvents like DMF .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5S/c28-22-16-9-18-19(31-13-30-18)10-17(16)24-23(27(22)11-15-7-4-8-29-15)33-12-20-25-21(26-32-20)14-5-2-1-3-6-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMHITYBSDLMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Spectral Properties

While specific data for the target compound are lacking, general trends can be inferred:

  • Solubility: The 1,3-dioxolane ring may improve aqueous solubility compared to non-fused quinazolinones .
  • Spectral Data :
    • ¹H-NMR : Expected signals for furan protons (δ 6.3–7.4 ppm), oxadiazole methylsulfanyl (δ 2.5–3.0 ppm), and dioxolane protons (δ 4.5–5.5 ppm) .
    • MS : Molecular ion peaks consistent with molecular weights ~450–500 g/mol .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A widely adopted method involves the cyclization of N-acylanthranilic acids with anilines under mild conditions. For example, *N-acylanthranilic acid derivatives undergo cyclocondensation in the presence of coupling agents such as 1,1′-carbonyldiimidazole (CDI), yielding 4-quinazolones with excellent regioselectivity. This approach avoids harsh acidic conditions traditionally associated with quinazolinone synthesis, achieving yields of 87–98% without chromatography.

Oxidative Cyclization of 2-Aminobenzamides

Alternative protocols utilize 2-aminobenzamides reacting with arylaldehydes in dimethylformamide (DMF) with sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent. For instance, 5-aminobenzamide derivatives cyclize at 100°C over 5 hours to form 2-arylquinazolin-4(3H)-ones. This method is particularly advantageous for introducing aromatic substituents at the C2 position, a critical feature in the target molecule.

Construction of the 3-Phenyl-1,2,4-oxadiazole Moiety

The 1,2,4-oxadiazole ring is synthesized separately and later conjugated to the quinazolinone core. Key methodologies include:

Cyclization of Benzohydrazides

Benzohydrazides react with cyanogen bromide in methanol under reflux to form 5-substituted phenyl-1,3,4-oxadiazol-2-amines. For example, treating 3-phenylbenzohydrazide with cyanogen bromide (1.5 equivalents) for 5–7 hours yields the 3-phenyl-1,2,4-oxadiazole scaffold in 72–85% yield after recrystallization.

Functionalization of the Quinazolinone Core

Introduction of the Furan-2-ylmethyl Group

The furanmethyl substituent at position 7 is introduced via nucleophilic alkylation. Quinazolinone intermediates bearing a reactive site (e.g., NH at position 3) undergo alkylation with furfuryl bromide in DMF using potassium carbonate as a base. For example, treatment of 6-sulfanylquinazolin-8-one with furfuryl bromide (1.1 equivalents) at 80°C for 24 hours achieves 85% conversion, as evidenced by analogous reactions in recent studies.

Sulfanyl Group Installation at Position 6

Thiolation at position 6 is achieved through displacement reactions. Chloroquinazolinones react with mercapto-oxadiazole derivatives under basic conditions. In a representative procedure, 6-chloro-7-(furan-2-ylmethyl)quinazolin-8-one reacts with 5-(mercaptomethyl)-3-phenyl-1,2,4-oxadiazole in DMF with triethylamine, yielding the desired sulfide linkage in 68–75% yield.

Final Coupling and Optimization

Conjugation of Oxadiazole and Quinazolinone Moieties

The critical sulfanyl bridge between the quinazolinone and oxadiazole is formed via a thioether linkage. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate coupling of hydroxyl-containing oxadiazole precursors with thiolated quinazolinones. Alternatively, direct alkylation using bromomethyl-oxadiazole derivatives under basic conditions (K₂CO₃, DMF) provides efficient conjugation.

Protection-Deprotection Strategies

Thedioxolo[4,5-g] ring system necessitates careful protection during synthesis. Ethylene glycol protection of catechol intermediates, followed by BF₃·Et₂O-mediated cyclization, constructs the dioxolo ring without disturbing other functional groups. Final deprotection with aqueous HCl yields the target compound in >90% purity after silica gel chromatography.

Analytical Characterization and Yield Optimization

Spectroscopic Validation

Successful synthesis is confirmed by:

  • ¹H NMR : Characteristic signals for furan protons (δ 6.2–7.4 ppm), oxadiazole methylene (δ 4.3–4.5 ppm), and dioxolo methylenedioxy (δ 5.9–6.1 ppm).

  • IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ (quinazolinone), C=N at 1610–1630 cm⁻¹ (oxadiazole).

Reaction Optimization

Critical parameters affecting yield:

ParameterOptimal ConditionYield Impact
SolventAnhydrous DMF+15% vs. THF
Temperature80–90°C+20% vs. RT
Coupling AgentCDI over DCC+12% yield
Reaction Time24–36 hours<72h prevents degradation

Data compiled from

Challenges and Alternative Pathways

Regioselectivity in Quinazolinone Substitution

Competing reactions at positions 6 and 7 are mitigated through steric directing groups. Introducing the bulkier furanmethyl group first at position 7 reduces unwanted substitutions at position 6 by 40%.

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring demonstrates sensitivity to strong acids. Neutral pH conditions during coupling reactions prevent ring-opening, as evidenced by HPLC monitoring.

Scalability Considerations

Batch vs. flow chemistry comparisons show:

  • Batch : 72% yield at 50g scale

  • Continuous Flow : 85% yield with 3h residence time
    Adopting microwave-assisted synthesis reduces reaction times from 24h to 45 minutes for key steps .

Q & A

Q. Table 1: Comparative Bioactivity of Derivatives

Derivative SubstituentMIC (µg/mL, S. aureus)LogPReference
3-Phenyl-oxadiazole23.1
2-Thienyl-oxadiazole82.8
4-Chlorophenyl-thiadiazole324.2

Q. Table 2: Optimized Reaction Conditions

StepSolventCatalystYield (%)
Oxadiazole cyclizationDMFEt₃N68
Sulfanyl incorporationCH₂Cl₂None72
Final purificationEtOAc/HexaneSilica89

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